1-(2-Methoxyphenyl)pyrrolidin-3-one

Description

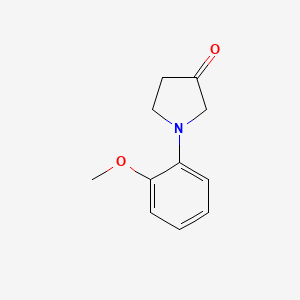

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)pyrrolidin-3-one |

InChI |

InChI=1S/C11H13NO2/c1-14-11-5-3-2-4-10(11)12-7-6-9(13)8-12/h2-5H,6-8H2,1H3 |

InChI Key |

ZDVXQRMXRVZNLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCC(=O)C2 |

Origin of Product |

United States |

The Pyrrolidinone Scaffold: a Privileged Structure in Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in the world of heterocyclic compounds. researchgate.net Its prevalence in both natural products and synthetic molecules underscores its significance as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is attributed to its ability to serve as a versatile framework for the development of a wide array of biologically active agents. researchgate.netontosight.ai

The utility of the pyrrolidinone core is multifaceted. Its three-dimensional, non-planar structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot. nih.gov This structural complexity, including the potential for multiple chiral centers, is crucial for creating molecules with the specific spatial arrangements needed to interact effectively with biological targets like enzymes and receptors. nih.gov

Furthermore, the pyrrolidinone ring system is a versatile synthetic intermediate. tandfonline.com Modern synthetic methods, including multicomponent reactions and cycloadditions, have made the construction of diverse pyrrolidinone derivatives increasingly efficient. tandfonline.com This has opened the door to creating large libraries of compounds for screening and has supported the "green chemistry" initiative through more streamlined synthetic pathways. nih.gov

The broad spectrum of biological activities associated with pyrrolidinone derivatives is a testament to their importance. researchgate.net Research has demonstrated their potential as:

Antimicrobial agents researchgate.netnih.gov

Anticancer and antitumor agents researchgate.nettandfonline.com

Anti-inflammatory compounds researchgate.nettandfonline.com

Antiviral agents researchgate.net

Central nervous system agents, including anticonvulsants and antidepressants researchgate.net

Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment researchgate.net

This wide range of applications solidifies the pyrrolidinone scaffold as a critical component in the ongoing quest for new therapeutic agents. frontiersin.org

The Strategic Role of the Methoxyphenyl Moiety

Attached to the nitrogen of the pyrrolidinone core in the target molecule is a methoxyphenyl group. This aromatic moiety, a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3), is not merely a passive component. Medicinal chemists strategically incorporate the methoxyphenyl group into heterocyclic compounds to fine-tune their physicochemical and pharmacokinetic properties. researchgate.netnih.gov

The methoxy group can significantly influence a molecule's:

Lipophilicity: It can enhance the molecule's ability to cross biological membranes. researchgate.net

Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can lead to stronger and more specific interactions with biological targets. researchgate.netmdpi.com

Metabolic Stability: The presence of a methoxy group can influence how a drug is metabolized in the body, which can affect its duration of action. researchgate.net

Physicochemical Properties: It can impact a compound's solubility and electronic properties. researchgate.net

The strategic placement of the methoxy group on the phenyl ring is also critical. The "ortho" position, as seen in 1-(2-methoxyphenyl)pyrrolidin-3-one, can have distinct effects on the molecule's conformation and interaction with its environment compared to meta or para substitutions.

The methoxy group is a prevalent feature in a multitude of approved drugs, highlighting its value in drug design. nih.gov Its ability to modulate a molecule's properties makes it a key tool for medicinal chemists in the process of lead optimization. rroij.com

Contextualizing 1 2 Methoxyphenyl Pyrrolidin 3 One in Contemporary Research

Convergent and Linear Synthesis Strategies for the Pyrrolidinone Core

The construction of the this compound scaffold can be achieved through various synthetic strategies. While specific literature detailing the synthesis of this exact compound is not abundant, analogous syntheses of related structures, such as 1-(4-methoxyphenyl)pyrrolidin-3-one, provide a foundational basis for its preparation. A common approach involves the cyclocondensation of 2-methoxyaniline with a suitable four-carbon building block containing electrophilic sites. For instance, the reaction of an aniline with a 1,4-dihalo-2-ketone derivative can lead to the formation of the pyrrolidinone ring.

Stereoselective Synthesis of this compound and its Enantiomers

The development of stereoselective methods to access enantiomerically pure pyrrolidinones is of paramount importance for their application in asymmetric synthesis and drug discovery. While specific methods for the enantioselective synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of substituted pyrrolidines can be applied. These often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For example, [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes, often catalyzed by chiral metal complexes or organocatalysts, represent a powerful tool for the enantioselective construction of the pyrrolidine (B122466) ring.

Catalytic Approaches in Pyrrolidinone Ring Formation

Catalytic methods offer an efficient and atom-economical route to the pyrrolidinone core. Transition metal-catalyzed reactions, such as those involving palladium, rhodium, or iridium, can facilitate the cyclization of appropriately functionalized acyclic precursors. For example, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition, presents a modern approach to constructing highly substituted pyrrolidines under mild conditions. acs.org Lewis acid-catalyzed reactions, for instance, using nickel perchlorate, can also promote the formation of pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines. nih.gov

Regioselective Functionalization of this compound

The chemical architecture of this compound offers several sites for selective modification, allowing for the generation of a diverse library of derivatives.

Reactions at the Ketone Carbonyl Group

The ketone functionality at the 3-position is a prime site for a variety of chemical transformations.

Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing substituent at the 3-position. This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, followed by reduction with a suitable hydride reagent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com This method is highly versatile for creating a wide range of 3-amino-pyrrolidine derivatives.

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| This compound | Amine (Primary or Secondary) | NaBH₄ or NaBH(OAc)₃ | 1-(2-Methoxyphenyl)pyrrolidin-3-amine derivative | harvard.edumasterorganicchemistry.com |

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction. masterorganicchemistry.compressbooks.pub This reaction involves the treatment of the ketone with a phosphorus ylide, which is typically generated by the deprotonation of a phosphonium salt. The reaction is highly reliable for the formation of a carbon-carbon double bond at the site of the carbonyl group, enabling the synthesis of 3-alkylidene-pyrrolidine derivatives. organic-chemistry.orglumenlearning.com

| Reactant 1 | Reactant 2 (Ylide) | Product | Reference |

| This compound | Phosphonium Ylide (e.g., Ph₃P=CH₂) | 3-Methylene-1-(2-methoxyphenyl)pyrrolidine | organic-chemistry.orglumenlearning.com |

Transformations at the Pyrrolidine Ring Positions

Functionalization can also be achieved at other positions of the pyrrolidine ring.

α-Alkylation: The carbon atoms adjacent to the nitrogen (α-positions) can be functionalized. For instance, α-alkylation can be achieved through various methods, often involving the formation of an enolate or an enamine intermediate followed by reaction with an alkyl halide.

| Reactant | Reagent | Product | Reference |

| This compound | Base, Alkyl Halide | 2-Alkyl-1-(2-methoxyphenyl)pyrrolidin-3-one | figshare.com |

Derivatization of the Methoxyphenyl Substituent

The methoxyphenyl group offers another handle for chemical modification.

Demethylation: The methoxy (B1213986) group can be cleaved to reveal a phenol functionality. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of substituents.

| Reactant | Reagent | Product |

| This compound | BBr₃ or HBr | 1-(2-Hydroxyphenyl)pyrrolidin-3-one |

Mechanistic Aspects of Key Synthetic Reactions Involving this compound

Understanding the mechanisms of the reactions leading to the formation of this compound is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

A key mechanistic pathway for the synthesis of related pyrrolidinones from donor-acceptor cyclopropanes and anilines involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the aniline. This is followed by an intramolecular cyclization (lactamization) to form the pyrrolidinone ring. mdpi.comnih.gov The reaction proceeds through a γ-amino ester intermediate. The choice of Lewis acid and reaction conditions can influence the efficiency and diastereoselectivity of the process.

For instance, in the synthesis of 1,5-diarylpyrrolidin-2-ones, the reaction is initiated by the Lewis acid-catalyzed nucleophilic attack of the aniline on the donor-acceptor cyclopropane. This leads to the opening of the three-membered ring and the formation of a zwitterionic intermediate, which then rearranges to the more stable γ-amino ester. Subsequent intramolecular cyclization, often promoted by heat or the presence of an acid or base, yields the final pyrrolidin-2-one product. A similar mechanistic rationale can be applied to the potential synthesis of this compound.

| Reaction Type | Key Mechanistic Steps | Relevant Findings |

| Reaction of Donor-Acceptor Cyclopropanes with Anilines | 1. Lewis acid activation of the cyclopropane. 2. Nucleophilic attack by the aniline. 3. Ring-opening to form a γ-amino ester intermediate. 4. Intramolecular cyclization (lactamization). | This method is versatile for synthesizing various substituted pyrrolidin-2-ones. mdpi.comnih.gov The reaction conditions can be tuned to control the outcome. |

| Intramolecular C-H Amination | 1. Formation of a reactive metal-nitrene or radical intermediate. 2. Intramolecular C-H insertion to form the pyrrolidine ring. | Copper-catalyzed reactions have been developed for the synthesis of pyrrolidines and piperidines, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle. |

Detailed computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states and reaction pathways of similar pyrrolidine-forming reactions, providing deeper insights into the factors controlling selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement and connectivity within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The aromatic region would feature a complex multiplet for the four protons on the ortho-substituted benzene (B151609) ring. The methoxy group would present as a sharp singlet, while the three methylene groups on the pyrrolidinone ring would appear as distinct multiplets, with their chemical shifts and splitting patterns dictated by their proximity to the nitrogen atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the structure. For this compound, eleven distinct signals are anticipated. Key signals include the carbonyl carbon (C3) at a downfield chemical shift, the carbons of the aromatic ring, the methoxy carbon, and the three aliphatic carbons of the pyrrolidinone ring. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents. acgpubs.orgbeilstein-journals.orgbas.bg

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established chemical shift principles and data from structurally analogous compounds.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| C2 | ~4.0 s | ~55 | Methylene adjacent to carbonyl |

| C3 | - | ~208 | Carbonyl Carbon |

| C4 | ~2.8 t | ~48 | Methylene adjacent to carbonyl & C5 |

| C5 | ~3.6 t | ~50 | Methylene adjacent to Nitrogen |

| C1' | - | ~140 | Aromatic Carbon (N-linked) |

| C2' | - | ~152 | Aromatic Carbon (Methoxy-linked) |

| C3' | ~6.9-7.2 m | ~112 | Aromatic C-H |

| C4' | ~6.9-7.2 m | ~122 | Aromatic C-H |

| C5' | ~6.9-7.2 m | ~121 | Aromatic C-H |

| C6' | ~6.9-7.2 m | ~118 | Aromatic C-H |

| OCH₃ | ~3.9 s | ~56 | Methoxy Group |

s = singlet, t = triplet, m = multiplet

2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the protons on C4 and C5, confirming their adjacent positions in the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This technique would be used to definitively assign the signals predicted in Table 1, for example, by linking the proton triplet at ~2.8 ppm to the C4 carbon at ~48 ppm. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. Key expected correlations include:

Protons on C5 to the aromatic carbon C1'.

Protons on C2 and C4 to the carbonyl carbon C3.

The methoxy protons to the aromatic carbon C2'.

Aromatic protons to their neighboring carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₃NO₂), the calculated monoisotopic mass is 191.09463 Da. HRMS analysis would be expected to find this mass, or the mass of a common adduct, confirming the molecular formula and ruling out other possibilities. uni.lu

Table 2: Predicted HRMS Data for this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₄NO₂]⁺ | 192.10191 |

| [M+Na]⁺ | [C₁₁H₁₃NNaO₂]⁺ | 214.08382 |

| [M+K]⁺ | [C₁₁H₁₃KNO₂]⁺ | 230.05776 |

Chromatographic Separations for Analytical Purity and Identification

Chromatographic techniques are employed to separate the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity. When coupled with a mass spectrometer, these methods also serve as powerful identification tools.

GC-MS is a standard method for the analysis of volatile and thermally stable compounds. ekb.eg While this compound itself may have limited volatility, it could potentially be analyzed directly or after conversion to a more volatile derivative. The analysis provides a retention time, which is characteristic of the compound under specific column and temperature conditions, and a mass spectrum generated by electron ionization (EI). nist.gov The resulting fragmentation pattern, showing characteristic losses such as the methoxy group or cleavages of the pyrrolidinone ring, would serve as a fingerprint for structural confirmation. It is important to consider that similar structures, such as synthetic cathinones, can sometimes undergo thermal degradation in the GC injection port, which must be accounted for during analysis. ojp.gov

LC-MS is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.govsigmaaldrich.com A reversed-phase LC method would separate the compound from non-polar and polar impurities. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which usually keeps the molecule intact. researchgate.netresearchgate.net The primary ion observed would correspond to an adduct from Table 2, such as the protonated molecule [M+H]⁺. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the parent ion is selected and fragmented to produce a characteristic pattern of daughter ions, providing a high degree of confidence in the compound's identification. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 1 2 Methoxyphenyl Pyrrolidin 3 One Analogues

Systematic Structural Modifications on the Pyrrolidinone Ring

The pyrrolidinone ring is a versatile scaffold that is present in a wide range of biologically active compounds. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly influence the interaction with biological targets. nih.gov Modifications of the pyrrolidinone ring of 1-arylpyrrolidin-3-one analogues can have a profound impact on their pharmacological profile.

Substitutions at the C4 position of the pyrrolidinone ring have been shown to be a key determinant of activity. For example, in a series of 1-(4-methoxyphenyl)pyrrolidin-2-ones, the introduction of various heterocyclic fragments at the 4-position led to compounds with notable antioxidant and antibacterial activities. researchgate.net Specifically, the incorporation of a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole moiety resulted in a compound with very high DPPH radical scavenging ability. researchgate.net This suggests that the electronic and steric properties of the substituent at the C4 position can be tuned to modulate the biological effects.

The stereochemistry of the substituents on the pyrrolidinone ring is also a critical factor. The cis- or trans-orientation of substituents can lead to different three-dimensional arrangements of the molecule, affecting its binding to target proteins. nih.gov For instance, in a series of 3,4-disubstituted pyrrolidine (B122466) analogues, the relative stereochemistry of the substituents was found to be crucial for their activity as monoamine transporter inhibitors. nih.gov The importance of stereochemistry is a recurring theme in drug design, as different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. nih.govnih.govmdpi.com

| Position of Modification | Type of Modification | Observed Impact on Activity | Reference |

| C4 | Introduction of heterocyclic fragments (e.g., oxadiazole, triazole) | Modulation of antioxidant and antibacterial properties. researchgate.net | researchgate.net |

| C3, C4 | Stereochemistry of substituents (cis vs. trans) | Crucial for activity as monoamine transporter inhibitors. nih.gov | nih.gov |

| C3 | Introduction of a non-aromatic substituent (sec-butyl) | Positively affects anticonvulsant activity in pyrrolidine-2,5-diones. nih.gov | nih.gov |

Variations in the N-aryl (Methoxyphenyl) Moiety

The N-aryl substituent, in this case, the 2-methoxyphenyl group, plays a significant role in the pharmacological activity of 1-arylpyrrolidinone derivatives. This part of the molecule is often involved in key interactions with the biological target, such as hydrophobic and aromatic stacking interactions. researchgate.net Therefore, variations in the substitution pattern of the phenyl ring can lead to significant changes in binding affinity and selectivity.

Studies on related N-arylpiperazine and N-arylpiperidine derivatives have shown that the position and nature of the substituents on the phenyl ring are critical for activity. For instance, in a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives, the 2-methoxy group was found to be important for their affinity to dopamine (B1211576) D2 receptors. nih.gov The replacement of the 2-methoxyphenyl group with other aryl or heteroaryl moieties can lead to a significant decrease in activity, highlighting the specific role of this substituent.

The electronic properties of the substituents on the N-aryl ring can also influence activity. In a series of 5-arylidenehydantoin derivatives with an N-arylpiperazine side chain, the presence of electron-donating groups, such as methoxy (B1213986) groups, on the benzylidene moiety was found to enhance the affinity for α1-adrenoceptors. mdpi.com The position of these substituents was also crucial, with a 3,4-dimethoxy substitution pattern showing the highest activity. mdpi.com This suggests that a detailed exploration of different substitution patterns on the 2-methoxyphenyl ring of 1-(2-methoxyphenyl)pyrrolidin-3-one is warranted to optimize its biological activity. The presence of an aromatic ring in N-aryl amino acids has been shown to be crucial for their bioactivities. mdpi.com

| Position of Methoxy Group | Additional Substituents | Observed Impact on Activity | Reference |

| 2-methoxy | None | Important for affinity to dopamine D2 receptors in related piperazine (B1678402) derivatives. nih.gov | nih.gov |

| 3,4-dimethoxy (on a related benzylidene moiety) | - | Highest affinity for α1-adrenoceptors in 5-arylidenehydantoin series. mdpi.com | mdpi.com |

| 4-chloro (on a related benzylidene moiety) | - | Moderate affinity for α1-adrenoceptors. mdpi.com | mdpi.com |

| Unsubstituted (on a related benzylidene moiety) | - | Lower affinity compared to substituted analogues. mdpi.com | mdpi.com |

Linker Length and Heteroatom Substitutions in Extended Analogues

The length and flexibility of the linker are critical parameters. A linker that is too short may not allow the molecule to adopt the optimal conformation for binding, while a linker that is too long may lead to a loss of potency due to an entropy penalty upon binding. The introduction of heteroatoms, such as oxygen or nitrogen, into the linker can influence its polarity, hydrogen bonding capacity, and metabolic stability.

For example, in the development of antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, a series of 3-(2-pyridyl)pyrazolo[1,5-a]pyrimidines were synthesized with different linkers and substituents. researchgate.netnih.gov These studies demonstrated that the nature of the linker and the terminal group had a significant impact on the binding affinity and solubility of the compounds. researchgate.net Similar strategies could be applied to this compound to develop novel analogues with improved properties. The synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, where the pyrrolidine is linked to a triazine core, has led to the discovery of potent antibacterial agents. nih.gov

Pharmacophore Modeling for Pyrrolidinone-Based Scaffolds

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govmdpi.comnih.govacs.orgnih.gov A pharmacophore model for pyrrolidinone-based scaffolds can provide valuable insights into the key interactions between these ligands and their biological targets, guiding the design of new and more potent analogues.

A typical pharmacophore model for a pyrrolidinone-based ligand might include features such as:

A hydrogen bond acceptor: The carbonyl group of the pyrrolidinone ring is a strong hydrogen bond acceptor and is often involved in a key interaction with the target protein.

A hydrophobic/aromatic region: The N-aryl (2-methoxyphenyl) group provides a significant hydrophobic and aromatic region that can engage in van der Waals and π-π stacking interactions with the receptor.

A hydrogen bond donor: Depending on the substituents on the pyrrolidinone ring or the N-aryl moiety, hydrogen bond donor features may also be present and important for activity.

An ionizable feature: The presence of a basic nitrogen atom in the pyrrolidinone ring or in a substituent can act as a positive ionizable feature at physiological pH, potentially forming a salt bridge with an acidic residue in the binding site.

Pharmacophore models have been successfully developed for various classes of pyrrolidine derivatives. For instance, a pharmacophore model for pyrrolidine-based neuraminidase inhibitors was generated to guide the development of new antiviral agents. nih.gov Similarly, a pharmacophore-based approach was used to discover novel 3,4-disubstituted pyrrolidines as monoamine transporter inhibitors. nih.gov These studies demonstrate the utility of pharmacophore modeling in identifying novel and potent ligands for a variety of biological targets.

| Pharmacophore Feature | Corresponding Structural Element | Potential Interaction | Reference |

| Hydrogen Bond Acceptor | Carbonyl group of the pyrrolidinone ring | Hydrogen bonding with receptor | nih.gov |

| Aromatic Ring | 2-Methoxyphenyl group | π-π stacking, hydrophobic interactions | researchgate.net |

| Hydrophobic Region | Phenyl ring and alkyl substituents | Van der Waals interactions | nih.gov |

| Hydrogen Bond Donor | Substituents with -OH or -NH groups | Hydrogen bonding with receptor | nih.gov |

Computational Chemistry and in Silico Approaches for 1 2 Methoxyphenyl Pyrrolidin 3 One Research

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the potential biological targets of 1-(2-Methoxyphenyl)pyrrolidin-3-one and the specific interactions that govern its binding affinity.

In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding site. The this compound molecule is then computationally "docked" into this site in various conformations and orientations. Scoring functions are used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein. For instance, docking studies on similar pyrrolidinone-based compounds have been used to predict their binding modes within the active sites of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), providing a rationale for their anti-inflammatory activities. researchgate.net

The insights gained from molecular docking can guide the rational design of more potent and selective analogs of this compound. By identifying the key functional groups responsible for binding, medicinal chemists can modify the molecule to enhance its interaction with the target, leading to improved therapeutic efficacy.

Table 1: Representative Data from Molecular Docking Studies of Pyrrolidinone Analogs

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| COX-2 | MMK16 (a pyrrolidinone analog) | - | Arg120, Tyr385 | researchgate.net |

| LOX-3 | MMK16 (a pyrrolidinone analog) | - | - | researchgate.net |

| pDHFR | 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives | - | - | ugm.ac.id |

| PLK1 | 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides | - | - | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a compound like this compound, DFT calculations can provide valuable information about its electronic properties, reactivity, and spectroscopic characteristics. arabjchem.orgniscpr.res.inresearchgate.net

DFT calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which can predict sites susceptible to electrophilic or nucleophilic attack. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. arabjchem.org

These calculations can also be employed to model reaction pathways, providing insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which helps in understanding the feasibility and kinetics of different chemical transformations.

Table 2: Electronic Properties of Pyrrolidinone Derivatives from DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| HTEP (a pyrrolidinone derivative) | - | - | - | arabjchem.org |

| EOEP (a pyrrolidinone derivative) | - | - | - | arabjchem.org |

| OETA (a pyrrolidinone derivative) | - | - | - | arabjchem.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding dynamics of this compound over time. Unlike the static picture provided by molecular docking, MD simulations account for the flexibility of both the ligand and the target protein, offering a more realistic representation of their interaction. researchgate.net

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by Newton's laws of motion. By solving these equations iteratively, the trajectory of the system is generated, revealing how the molecule explores different conformations and how its interaction with a target protein evolves over time. These simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by docking. researchgate.net

MD simulations can also be used to study the conformational landscape of this compound in different environments, such as in solution or when bound to a receptor. This information is crucial for understanding its structure-activity relationship, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Cheminformatics and Virtual Screening for Compound Library Prioritization

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound research, cheminformatics plays a vital role in virtual screening, a process used to identify promising drug candidates from large compound libraries. nih.govnih.gov

Virtual screening can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule (a "hit") is used as a template to search for other compounds with similar chemical features. This approach is particularly useful when the 3D structure of the biological target is unknown. Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein and involves docking a large number of compounds into its binding site to identify those with the highest predicted affinity. nih.govnih.gov

These high-throughput computational methods allow researchers to rapidly screen vast chemical spaces, prioritizing a smaller, more manageable set of compounds for experimental testing. This significantly reduces the time and cost associated with drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, researchers can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound. mdpi.comnih.govnih.govmdpi.com

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its chemical structure and properties. These descriptors can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.gov

A well-validated QSAR model can be a powerful tool in predictive research, allowing for the in silico screening of virtual libraries and the prioritization of compounds for synthesis and biological evaluation. This approach accelerates the optimization of lead compounds and enhances the efficiency of the drug discovery pipeline.

Future Research Directions and Academic Applications of 1 2 Methoxyphenyl Pyrrolidin 3 One

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The development of efficient and versatile synthetic strategies is crucial for advancing the study of 1-(2-Methoxyphenyl)pyrrolidin-3-one and its derivatives. Current synthetic approaches can be expanded upon to improve yield, stereoselectivity, and the diversity of accessible analogs.

One promising direction is the application of modern catalytic methods. For instance, cobalt-catalyzed asymmetric reductive coupling reactions could be explored for the synthesis of chiral pyrrolidinone derivatives. acs.org This approach has been successful in creating sterically congested chiral amides and could be adapted for the enantioselective synthesis of this compound precursors. acs.org Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures from simple starting materials in a single step. nih.gov Developing an MCR strategy for this compound could significantly streamline its synthesis and facilitate the rapid generation of a library of analogs with diverse substitutions. nih.govresearchgate.net

Another area for innovation lies in the use of novel starting materials and cyclization strategies. The use of donor-acceptor cyclopropanes in reactions with primary amines has emerged as a straightforward route to 1,5-substituted pyrrolidin-2-ones. nih.gov Adapting this methodology could provide a new avenue for the synthesis of the core pyrrolidinone scaffold. Additionally, exploring intramolecular cyclization reactions, such as those used in the synthesis of pyrrolo[1,2-b]cinnolines, could lead to new and efficient routes to the target compound and its derivatives. researchgate.net

| Synthetic Approach | Potential Advantages | Key Considerations |

| Cobalt-Catalyzed Asymmetric Reductive Coupling | High enantioselectivity for chiral centers. acs.org | Optimization of catalyst and reaction conditions. |

| Multicomponent Reactions (MCRs) | High efficiency and atom economy. nih.gov | Identification of suitable starting materials and catalysts. |

| Donor-Acceptor Cyclopropane (B1198618) Chemistry | Straightforward access to substituted pyrrolidinones. nih.gov | Availability of substituted cyclopropane precursors. |

| Novel Intramolecular Cyclizations | Potential for unique ring-forming strategies. researchgate.net | Design of appropriate linear precursors. |

Integration of Advanced Biophysical Techniques for Molecular Interactions

To fully understand the therapeutic potential of this compound, it is essential to elucidate its interactions with biological macromolecules. Advanced biophysical techniques can provide detailed insights into the binding affinity, kinetics, and conformational changes associated with these interactions.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM) are invaluable for determining the three-dimensional structure of the compound bound to its target protein. elsevier.com This structural information is critical for understanding the molecular basis of its activity and for guiding structure-based drug design efforts. nih.gov

In addition to structural methods, techniques that probe the dynamics and thermodynamics of binding are also crucial. Isothermal titration calorimetry (ITC) can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. Surface plasmon resonance (SPR) and bio-layer interferometry (BLI) can provide real-time kinetic data on the association and dissociation rates of the compound with its target. elsevier.com

| Biophysical Technique | Information Gained | Application in Studying this compound |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-target complex. elsevier.com | Elucidating the precise binding mode and key interactions. |

| NMR Spectroscopy | Information on ligand binding, conformational changes, and dynamics in solution. elsevier.com | Characterizing the interaction in a more native-like environment. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamic parameters. | Quantifying the strength and driving forces of the interaction. |

| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Real-time kinetics of binding (association and dissociation rates). | Understanding the dynamic aspects of the target engagement. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the pyrrolidinone scaffold is present in many biologically active molecules, the specific targets and mechanisms of action for this compound are not well-defined. ontosight.aiontosight.aimdpi.com A key area of future research will be to identify and validate its biological targets and to unravel the downstream signaling pathways it modulates.

One approach to target identification is through chemical proteomics, utilizing techniques such as affinity chromatography or activity-based protein profiling (ABPP). These methods can identify proteins that directly interact with the compound from a complex biological sample. Subsequent validation of these potential targets can be performed using a variety of cellular and biochemical assays.

Once a target is validated, further studies will be needed to understand the mechanistic consequences of the compound's interaction. For example, if the target is an enzyme, assays can be performed to determine if the compound acts as an inhibitor or an activator. If the target is a receptor, downstream signaling events can be monitored. For instance, the activation of the cGAS-STING pathway, which is crucial for innate immunity, can be modulated by small molecules and represents a potential therapeutic avenue in cancer immunotherapy. acs.org Investigating whether this compound or its derivatives can modulate such pathways could reveal new therapeutic applications. acs.org

Applications in Chemical Biology as Probe Molecules

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable tool for chemical biology research. By modifying the core structure with reporter tags such as fluorophores, biotin, or photo-crosslinkers, it can be transformed into a molecular probe to study biological processes.

For example, a fluorescently labeled version of the compound could be used in high-content screening or fluorescence microscopy to visualize its subcellular localization and interaction with its target in living cells. A biotinylated derivative could be used for pull-down assays to identify binding partners from cell lysates.

Furthermore, the development of radiolabeled analogs, for instance with 11C or 18F, could enable its use as a positron emission tomography (PET) imaging agent. nih.govsemanticscholar.org This would allow for the non-invasive in vivo visualization and quantification of its target, which could be invaluable for preclinical and clinical studies. nih.govsemanticscholar.org The synthesis of such probes requires careful consideration of the position of the label to ensure that the biological activity of the parent compound is retained. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Methoxyphenyl)pyrrolidin-3-one with high purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or cyclization reactions under inert conditions. Use Schlenk-line techniques to exclude moisture and oxygen. Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) . Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure residual solvents are below ICH limits using GC-MS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under dry, inert gas (argon or nitrogen) at –20°C. Avoid exposure to humidity and incompatible materials (strong acids/bases). Use desiccants (e.g., molecular sieves) in storage cabinets. Regularly validate stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Use FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups. Validate crystallinity via X-ray diffraction (SHELXL for refinement) , and corroborate with computational methods (DFT for optimized geometry). Cross-reference with NIST spectral databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Address discrepancies by re-refining datasets (SHELXL ) with alternative weighting schemes or twin-law corrections. Validate models using R-factor convergence tests and residual electron density maps. Cross-validate with powder XRD or synchrotron data for polycrystalline samples. Publish raw data (CIF files) for peer verification.

Q. What experimental designs are suitable for studying the compound’s environmental stability and degradation pathways?

- Methodological Answer : Conduct forced degradation under UV light (ICH Q1B), oxidative (H₂O₂), and hydrolytic (acid/base) conditions. Analyze degradation products via LC-MS/MS (ESI+ mode) and quantify using external calibration curves. For soil mobility studies, employ OECD Guideline 106 (batch equilibrium method) with HPLC-UV detection .

Q. How can impurity profiling be optimized for pharmacological applications?

- Methodological Answer : Use orthogonal methods:

- HPLC-DAD : C18 column, 0.1% TFA in water/acetonitrile gradient.

- LC-QTOF-MS : Identify unknown impurities via exact mass and fragmentation patterns.

- NMR spectroscopy : Detect structural analogs (e.g., methoxy positional isomers).

- Validate against pharmacopeial standards (e.g., EP/USP) .

Q. What strategies are effective for elucidating the compound’s mechanism in pharmacological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) against receptors (e.g., GPCRs) using X-ray crystal structures (PDB). Validate binding via SPR (Biacore) or ITC for affinity/thermodynamics. Use in vitro assays (e.g., cAMP modulation) and correlate with in silico predictions. Cross-reference with SAR studies on pyrrolidinone derivatives .

Safety and Compliance

Q. What precautions are necessary given the limited toxicological data for this compound?

- Methodological Answer : Assume potential irritancy (Xi classification) and use PPE (nitrile gloves, goggles, lab coat). Perform acute toxicity assays (OECD 423) in rodent models. For occupational exposure, implement ALARA principles and monitor air quality via NIOSH methods. Document LD₅₀/NOAEL for risk assessment .

Q. How should researchers address gaps in ecological impact data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.